molecular formula C10H19NS B1345602 Nonyl isothiocyanate CAS No. 4430-43-7

Nonyl isothiocyanate

Cat. No.: B1345602
CAS No.: 4430-43-7
M. Wt: 185.33 g/mol
InChI Key: GSAYWRFRZHSPQB-UHFFFAOYSA-N
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Description

Nonyl isothiocyanate is an organic compound with the formula C_10H_19NCS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables . This compound is known for its distinctive pungent odor and is used in various applications due to its biological activity.

Scientific Research Applications

Mechanism of Action

Target of Action

Nonyl isothiocyanate, also known as 1-Isothiocyanatononane, is a type of isothiocyanate (ITC), a class of compounds known for their various biological activities . ITCs are known to interact with many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs, including this compound, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They are known to interact with their targets and cause changes that can lead to the inhibition of cell growth and induction of apoptosis .

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates, a class of secondary metabolites found in the Brassicaceae family of plants . The conversion of glucosinolates into ITCs occurs upon tissue disruption or fungal challenge, protecting the host against stressors . ITCs, including this compound, can affect various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .

Pharmacokinetics

The pharmacokinetics of ITCs are complex and involve several metabolic and elimination processes . After ingestion, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs, including this compound.

Result of Action

The molecular and cellular effects of ITCs’ action include the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis . These effects contribute to the chemoprotective and potential anticancer properties of ITCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH can affect the equilibrium between the active form of ITCs (the lactone form) and the inactive form (the carboxylate form) . Additionally, the presence of certain cofactors can influence the enzymatic conversion of glucosinolates into ITCs .

Safety and Hazards

Nonyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent research has discovered more novel mechanisms of action for the effects of isothiocyanates, including the modulation of tumor microenvironment, the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, the modulation of microbiota, and protection against Helicobacter pylori . These findings suggest potential new directions for the study and application of isothiocyanates, including nonyl isothiocyanate.

Biochemical Analysis

Biochemical Properties

Nonyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in detoxification processes, such as glutathione S-transferases. These enzymes catalyze the conjugation of this compound with glutathione, facilitating its excretion from the cell . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It also affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. One of the primary mechanisms is the inhibition of enzyme activity through covalent modification of active site residues . This inhibition can lead to the disruption of critical biochemical pathways, resulting in cellular effects such as apoptosis and altered metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anticancer and anti-inflammatory activities . At high doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent . These dosage-dependent effects underscore the importance of optimizing dosage regimens in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. The primary metabolic pathway for this compound involves conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation facilitates the excretion of this compound from the cell, reducing its intracellular concentration and mitigating potential toxicity . Additionally, this compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to alterations in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . For example, this compound can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl isothiocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the use of thionyl transfer agents like thiophosgene or its derivatives. These reagents facilitate the conversion of nonylamine to this compound in high yields .

Chemical Reactions Analysis

Types of Reactions: Nonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or alcohols under mild conditions.

    Hydrolysis: Water or aqueous solutions under ambient conditions.

    Electrochemical Reduction: Electrochemical cells with appropriate electrodes and electrolytes.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Thioformamides: Formed from electrochemical reduction.

Comparison with Similar Compounds

Nonyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness: this compound is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to other isothiocyanates. This structural difference influences its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-isothiocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYWRFRZHSPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963203
Record name 1-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-43-7
Record name Nonyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, nonyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4430-43-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nonyl isothiocyanate
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